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Compound of Interest

Compound Name:
3-Bromo-4-

(trifluoromethoxy)aniline

Cat. No.: B060362 Get Quote

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)aniline: Synthesis, Reactivity,

and Applications

Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-
(trifluoromethoxy)aniline, a key fluorinated building block in modern medicinal and materials

chemistry. The document details its fundamental physicochemical properties, outlines robust

protocols for its synthesis and derivatization, and explores its strategic applications in drug

discovery and agrochemical development. By elucidating the causality behind experimental

choices and reaction pathways, this guide serves as an essential resource for researchers,

scientists, and drug development professionals aiming to leverage the unique characteristics of

this versatile intermediate.

Compound Identification and Physicochemical
Properties
3-Bromo-4-(trifluoromethoxy)aniline is a substituted aniline that has garnered significant

interest due to the unique combination of a reactive bromine atom and a metabolically robust

trifluoromethoxy group. These features make it an invaluable precursor for introducing fluorine

into complex molecular scaffolds.
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Property Value Reference(s)

Molecular Formula C₇H₅BrF₃NO [1][2][3]

Molecular Weight 256.02 g/mol [1][2][3]

CAS Number 191602-54-7 [1][2][3]

IUPAC Name
3-bromo-4-

(trifluoromethoxy)aniline
[4]

Appearance
White to almost white or very

pale yellow clear liquid
[1][5]

Density 1.72 g/cm³ [1][5]

Refractive Index (n20D) 1.51 [1][5]

Purity Typically ≥97% (by GC) [1][3]

Predicted Boiling Point 236.6 ± 35.0 °C [4]

Predicted pKa 2.67 ± 0.10 [4]

InChIKey
RAQMUBDHNKQNTD-

UHFFFAOYSA-N
[4]

The Strategic Importance of the Trifluoromethoxy
Group in Drug Discovery
The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern drug design, often

employed as a bioisostere for other functional groups to fine-tune a molecule's properties. Its

incorporation into a drug candidate, often via intermediates like 3-bromo-4-
(trifluoromethoxy)aniline, is a deliberate strategy to enhance multiple pharmacokinetic and

pharmacodynamic parameters.[6]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃

group highly resistant to metabolic breakdown by cytochrome P450 enzymes. This often

leads to an increased half-life and improved metabolic profile of the parent drug.[6]
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Enhanced Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity

(Hansch π constant ≈ 1.04). This property can improve its ability to cross cellular

membranes, enhancing absorption and distribution, which is critical for oral bioavailability

and reaching intracellular targets.[7]

Modulation of Electronic Properties: As a potent electron-withdrawing group, the -OCF₃

substituent can modulate the pKa of nearby functional groups, such as the aniline amine.

This alteration of basicity can have profound effects on a molecule's binding affinity to its

biological target by influencing hydrogen bonding and other non-covalent interactions.[6]

Synthesis and Purification
The synthesis of 3-bromo-4-(trifluoromethoxy)aniline is typically achieved through the

electrophilic aromatic substitution of 4-(trifluoromethoxy)aniline. The amino group (-NH₂) is a

strong activating group and is ortho-, para-directing. The trifluoromethoxy group (-OCF₃) is a

deactivating group but is also ortho-, para-directing. The directing effects of the powerful amino

group dominate, and since the para position is already occupied by the -OCF₃ group, the

incoming electrophile (Br⁺) is directed to one of the two ortho positions. Due to the steric bulk

of the trifluoromethoxy group, substitution occurs at the less hindered C3 position.

A common and effective brominating agent for this transformation is N-Bromosuccinimide

(NBS), which provides a source of electrophilic bromine under mild conditions, minimizing the

formation of over-brominated byproducts.[8]

Experimental Protocol: Synthesis via Electrophilic
Bromination
This protocol is adapted from established procedures for the bromination of substituted

anilines.[8]

Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in a

suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane

(DCM).

Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0-

1.05 eq.) in the same solvent. Add the NBS solution dropwise to the aniline solution at room
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temperature with vigorous stirring. The reaction is mildly exothermic.

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The

progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the

starting material.

Work-up: Upon completion, dilute the reaction mixture with a larger volume of an organic

solvent like ethyl acetate.

Extraction and Washing: Transfer the solution to a separatory funnel and wash with water

and then with brine to remove DMF and unreacted NBS.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield

the crude product.

Purification: Purify the crude 3-bromo-4-(trifluoromethoxy)aniline by flash column

chromatography on silica gel to obtain the final product with high purity.

Synthesis and Purification Workflow
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Reaction Setup

Reaction

Work-up & Purification

Dissolve 4-(trifluoromethoxy)aniline
in DMF

Add NBS solution dropwise
to aniline solution at RT

Prepare NBS solution
in DMF

Stir for 2-4 hours

Monitor by TLC/LC-MS

Dilute with Ethyl Acetate

Wash with Water & Brine

Dry over Na2SO4 & Concentrate

Purify via Column Chromatography

Pure 3-Bromo-4-(trifluoromethoxy)aniline

Click to download full resolution via product page

Caption: Synthesis workflow for 3-Bromo-4-(trifluoromethoxy)aniline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b060362?utm_src=pdf-body-img
https://www.benchchem.com/product/b060362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Reactivity and Derivatization
3-Bromo-4-(trifluoromethoxy)aniline possesses two primary sites for chemical modification:

the nucleophilic amino group and the bromine-substituted aromatic carbon, which is

susceptible to cross-coupling reactions. This dual reactivity makes it a highly versatile building

block.

Reactions at the Amino Group
The primary amine can be readily derivatized through standard transformations such as

acylation and sulfonylation.

Acylation (Amide Formation): The reaction with acyl chlorides or coupling with carboxylic

acids (using reagents like DCC) yields stable amides, a common functional group in

pharmaceuticals.[9]

Sulfonylation (Sulfonamide Formation): Treatment with sulfonyl chlorides in the presence of

a base like triethylamine or pyridine produces sulfonamides, another critical pharmacophore.

[9]

Reactions at the Bromo Group
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling

reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction couples the aniline with an aryl or heteroaryl boronic

acid to form a biaryl linkage. This is one of the most powerful methods for constructing

complex molecular scaffolds in drug discovery.[10][11]

Buchwald-Hartwig Amination: This reaction can form a new C-N bond, coupling the aniline

with another amine.

Sonogashira Coupling: This allows for the introduction of an alkyne moiety at the bromine

position.[10]

Derivatization Pathways and Protocols
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Amine Group Reactions Bromo Group Reactions
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Caption: Key derivatization pathways for 3-Bromo-4-(trifluoromethoxy)aniline.

Protocol 4.3.1: Suzuki-Miyaura Cross-Coupling[10]

Setup: To a dry round-bottom flask, add 3-bromo-4-(trifluoromethoxy)aniline (1.0 eq.), the

desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq.).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Solvent Addition: Add a degassed solvent mixture, typically Toluene/Water (4:1) or

Dioxane/Water.

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring

progress by TLC or LC-MS.
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Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over Na₂SO₄, filter, and concentrate.

Purification: Purify the crude product by column chromatography.

Applications in Research and Development
3-Bromo-4-(trifluoromethoxy)aniline is a building block primarily used in the synthesis of

high-value, complex molecules for the pharmaceutical and agrochemical industries.[1]

Pharmaceuticals: Its derivatives are investigated as kinase inhibitors for oncology, anti-

inflammatory agents, and for treating neurological disorders. The trifluoromethylaniline

moiety is a common scaffold in many biologically active compounds.[1][12]

Agrochemicals: The compound is used to synthesize modern herbicides and fungicides. The

halogenated and fluorinated structure often enhances the bioactivity and stability of these

agents.[1]

Materials Science: Modified anilines are used in the development of specialty polymers and

coatings where enhanced chemical resistance and specific surface properties are required.

[1]

Analytical Characterization
The identity and purity of 3-bromo-4-(trifluoromethoxy)aniline are confirmed using standard

analytical techniques.

Nuclear Magnetic Resonance (NMR):

¹H NMR: The aromatic region will show characteristic splitting patterns for the three

protons on the benzene ring. The amine (-NH₂) protons will appear as a broad singlet.

¹³C NMR: Will show seven distinct signals corresponding to the seven carbon atoms in the

molecule.

¹⁹F NMR: Will show a singlet for the -OCF₃ group.
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Mass Spectrometry (MS): Will show a molecular ion peak (M⁺) and a characteristic M+2

peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy: Will display characteristic peaks for N-H stretching of the primary

amine (around 3300-3500 cm⁻¹) and C-F stretching of the trifluoromethoxy group.[4]

Safety, Handling, and Storage
Hazard Identification: 3-Bromo-4-(trifluoromethoxy)aniline is classified as hazardous.

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),

H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Signal Word: Warning.

Handling and Personal Protective Equipment (PPE):

Work in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Avoid breathing dust, fumes, or vapor.

Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry, and dark place.

It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) at room

temperature or refrigerated (2-8 °C) for long-term stability.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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